molecular formula C9H7N3O3 B3012198 3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole CAS No. 76629-45-3

3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B3012198
CAS RN: 76629-45-3
M. Wt: 205.173
InChI Key: XXKKFKQALFBXHQ-UHFFFAOYSA-N
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Description

3-Nitrophenol (m-nitrophenol) is a nitroaromatic compound . It is one of the isomers of mononitrophenol . 3-Methyl-5-nitrophenol has a molecular formula of CHNO, an average mass of 153.135 Da, and a monoisotopic mass of 153.042587 Da .


Synthesis Analysis

3-Nitrophenol can be prepared from 3-nitroaniline, via a diazotization reaction . It is mainly used as an intermediate to prepare dyes, pigments, lumber preservatives, photographic chemicals, and pesticides .


Molecular Structure Analysis

The molecular structure of 3-Methyl-5-nitrophenol is available on ChemSpider . The linear formula for 3-Nitrophenol is O2NC6H4OH .


Chemical Reactions Analysis

3-Nitrophenol is used in the preparation of 3-aminophenol . It may be employed as a weak acid in capillary isoelectric focusing (cIEF) methods .


Physical And Chemical Properties Analysis

3-Nitrophenol has a boiling point of 194°C at 70mmHg and a melting point of 96-98°C . The SMILES string for 3-Nitrophenol is Oc1cccc(c1)N+=O .

Scientific Research Applications

Safety and Hazards

Nitrophenols, including 3-Nitrophenol, are poisonous . They occasionally contaminate the soil near former explosives or fabric factories and military plants .

properties

IUPAC Name

3-methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-6-10-9(15-11-6)7-3-2-4-8(5-7)12(13)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKKFKQALFBXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(3-nitrophenyl)-1,2,4-oxadiazole

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